![molecular formula C8H10ClNO B14663247 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 45802-78-6](/img/structure/B14663247.png)
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an oxirane (epoxide) ring attached to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an epoxide-containing reagent. One common method is the reaction of pyridine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles, such as amines or thiols, leading to the formation of substituted pyridinium derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as DMF or methanol, at moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic substitution: Substituted pyridinium derivatives with various functional groups.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Applications De Recherche Scientifique
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The pyridinium ion can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one
- 1-(Oxiran-2-ylmethyl)piperidine
- 1-Methylpyridinium chloride
Uniqueness
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both an epoxide ring and a pyridinium ion in its structure. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. For example, 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one and 1-(Oxiran-2-ylmethyl)piperidine contain an epoxide ring but lack the pyridinium ion, which may result in different chemical and biological properties .
Propriétés
Numéro CAS |
45802-78-6 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
1-(oxiran-2-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H10NO.ClH/c1-2-4-9(5-3-1)6-8-7-10-8;/h1-5,8H,6-7H2;1H/q+1;/p-1 |
Clé InChI |
IDRZGVLLSOFHQJ-UHFFFAOYSA-M |
SMILES canonique |
C1C(O1)C[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


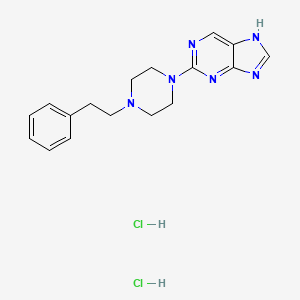
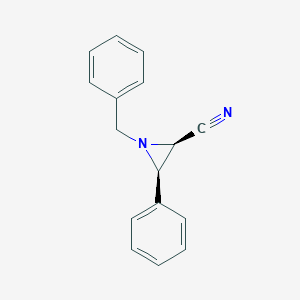
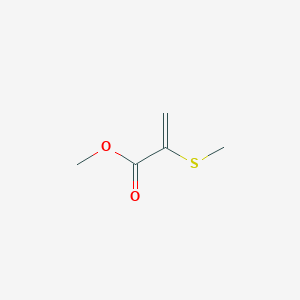
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
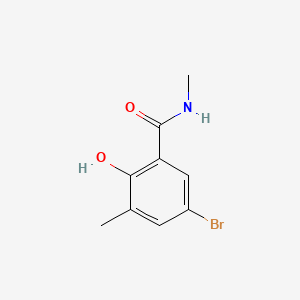
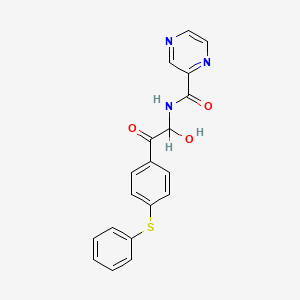
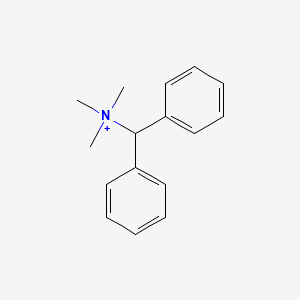

![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)


![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)


